Intramolecular N–B Coordination in Ortho-Substituted Isomer
The ortho-piperazinomethyl substituent in the target compound permits weak intramolecular N→B coordination as evidenced by ¹¹B NMR and X-ray crystallography on the pinacol ester analogs, whereas the para isomer cannot form such an interaction [1]. In solution, ¹¹B NMR chemical shifts for ortho-piperazinomethyl phenylboronates were observed in the range of δ 30–32 ppm (characteristic of tetra-coordinate boron), compared to δ 28–29 ppm for the simple phenylboronic acid pinacol ester lacking ortho-heteroatom coordination [1]. This partial N–B interaction modulates the electrophilicity of boron, affecting both Suzuki coupling rates and the reversible covalent binding to serine protease active sites [1].
| Evidence Dimension | N–B intramolecular coordination (¹¹B NMR chemical shift of boronate ester) |
|---|---|
| Target Compound Data | δ ~30–32 ppm (ortho-piperazinomethyl phenylboronate pinacol ester; indicative of partial tetra-coordinate boron) |
| Comparator Or Baseline | Simple phenylboronic acid pinacol ester (δ ~28–29 ppm, tri-coordinate boron); para-piperazinomethyl isomer (no N–B coordination possible) |
| Quantified Difference | Δδ ≈ 2–4 ppm downfield shift for ortho isomer vs. unsubstituted phenylboronate |
| Conditions | CDCl₃ solution, ¹¹B NMR spectroscopy; solid-state X-ray crystallography (Spencer et al., Tetrahedron 2002) |
Why This Matters
The ortho-specific N–B coordination alters boron electrophilicity, which can critically impact both cross-coupling efficiency and protease inhibitory potency in downstream applications.
- [1] Spencer, J.; Burd, A. P.; Goodwin, C. A.; Mérette, S. A. M.; Scully, M. F.; Adatia, T.; Deadman, J. J. Synthesis of ortho-modified mercapto- and piperazino-methyl-phenylboronic acid derivatives. Tetrahedron 2002, 58 (8), 1551–1556. View Source
